molecular formula C42H40N6O4 B161596 Ditryptophenaline CAS No. 64947-43-9

Ditryptophenaline

Cat. No. B161596
CAS RN: 64947-43-9
M. Wt: 692.8 g/mol
InChI Key: IQIGYVQQRKFGLN-HSYVCWSSSA-N
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Description

Ditryptophenaline is a dimeric diketopiperazine alkaloid . It is a metabolite of Aspergillus flavus . Ditryptophenaline inhibits the substance P receptor and has potential analgesic and anti-inflammatory activity .


Synthesis Analysis

The synthesis of Ditryptophenaline involves a copper-mediated dimerization to access the 3a,3a-Bispyrrolidinoindoline structure . The process involves oxidation reactions catalyzed by oxidoreductases, such as cytochrome P450s . The synthesis can be completed in five steps .


Molecular Structure Analysis

Ditryptophenaline has a complicated structure . It is a dimeric diketopiperazine alkaloid and its structure is enhanced by dimerization, which is a common feature among natural products .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Ditryptophenaline include dimerization of intermediates via a radical route . The reactions are catalyzed by enzymes such as ditryptophenaline nonribosomal peptide synthetase (NRPS), N-methyltransferase, and cytochrome P450 .


Physical And Chemical Properties Analysis

Ditryptophenaline has the molecular formula C42H40N6O4 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Bioinspired Synthesis Strategies

Ditryptophenaline is a tryptophan-based dimeric diketopiperazine alkaloid known for its unique architecture and intriguing biological activity. It has garnered significant interest in the field of synthetic organic chemistry. Researchers have focused on bioinspired strategies for its synthesis, utilizing transformations that mimic biological processes. This approach not only facilitates the production of ditryptophenaline but also advances our understanding of bioinspired synthetic methods (Tadano & Ishikawa, 2013).

Biological Potency and Stereochemistry

The biological activity of ditryptophenaline has been a subject of study, especially in relation to its stereochemical properties. For instance, its comparison with WIN 64821, a substance-P antagonist, has revealed insights into how the stereochemistry at the dimerization position significantly impacts its biological potency. This research highlights the importance of stereochemical arrangements in determining the effectiveness of such compounds (Barrow & Sedlock, 1994).

Conformation and Configuration Analysis

A comprehensive 1H NMR analysis has been conducted on ditryptophenaline to understand its solution conformations and compare them with its solid-state arrangement determined by X-ray crystallography. This study is pivotal in understanding the molecular structure and conformation of ditryptophenaline, providing essential insights into its chemical behavior and potential interactions (Maes, Potgieter, & Steyn, 1986).

Biosynthesis Mechanisms

Research has also delved into the biosynthesis of ditryptophenaline, particularly focusing on the role of cytochrome P450 in its formation. The study on Aspergillus flavus, the fungus from which ditryptophenaline is isolated, has revealed the process of dimerization and pyrroloindole ring formation. Understanding these mechanisms opens up possibilities for synthesizing similar compounds and exploring their potential applications (Saruwatari et al., 2014).

Drug Discovery and Clinical Applications

While specific studies focusing on the clinical applications of ditryptophenaline are limited, the broader field of drug discovery offers valuable context. Research in this domain emphasizes the importance of molecular biology and genomic sciences in identifying novel therapeutic targets and developing new medications. This perspective is crucial for understanding the potential future directions of ditryptophenaline's applications in medicine and therapy (Drews, 2000).

Future Directions

The future directions in the research of Ditryptophenaline could involve the engineered biosynthesis of the compound, primarily through heterologous reconstitution of target biosynthetic pathways in suitable hosts . This could help in economically scaling up the production of Ditryptophenaline for commercial distributions and engineering the biosynthetic pathways to produce valuable analogs of the alkaloids .

properties

IUPAC Name

(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40N6O4/c1-45-31(21-25-13-5-3-6-14-25)37(51)47-33(35(45)49)23-41(27-17-9-11-19-29(27)43-39(41)47)42-24-34-36(50)46(2)32(22-26-15-7-4-8-16-26)38(52)48(34)40(42)44-30-20-12-10-18-28(30)42/h3-20,31-34,39-40,43-44H,21-24H2,1-2H3/t31-,32-,33-,34-,39-,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGYVQQRKFGLN-HSYVCWSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ditryptophenaline

CAS RN

64947-43-9
Record name (-)-Ditryptophenaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064947439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
LE Overman, DV Paone - Journal of the American Chemical …, 2001 - ACS Publications
… Ditryptophenaline has been isolated from several Aspergillus species and was the first … 8 Herein we describe use of this chemistry to prepare ditryptophenaline (1) and ent-WIN 64821 (2…
Number of citations: 118 pubs.acs.org
CJ Barrow, DM Sedlock - Journal of Natural Products, 1994 - ACS Publications
A new diketopiperazine dimer, 1'-(2-phenyl-ethylene)-ditryptophenaline [11, was isolated together with ditryptophenaline [2] from the fungus Aspergillus flavus. The structure of 1 was …
Number of citations: 40 pubs.acs.org
M Movassaghi, MA Schmidt, JA Ashenhurst - 2008 - academia.edu
… Similarly, the total synthesis of (Ā)-ditryptophenaline (2) was completed in three steps from exo-bromide (Ā)-13 (Scheme3). Treatment of (Ā)-13 with methyl iodide and potassium …
Number of citations: 179 www.academia.edu
L Luo, JJ Zhang, WJ Ling, YL Shao, YW Wang… - Synthesis, 2014 - thieme-connect.com
A Ni·Phen-mediated reductive homocoupling of an optically active tertiary bromide has been efficiently achieved after the systematic screen of reaction conditions including ligands. This …
Number of citations: 31 www.thieme-connect.com
S Tadano, Y Mukaeda… - Angewandte Chemie …, 2013 - Wiley Online Library
Doubling up: The direct bio-inspired dimerization of commercially available amine-free tryptophan derivatives in aqueous acidic media provides C 2-symmetrical and nonsymmetrical …
Number of citations: 87 onlinelibrary.wiley.com
M Nakagawa, H Sugumi, S Kodato, T Hino - Tetrahedron Letters, 1981 - Elsevier
… : First total synthesis of ditryptophenaline> … ditryptophenaline … for the gift of natural ditryptophenaline. …
Number of citations: 71 www.sciencedirect.com
K Liang, X Deng, X Tong, D Li, M Ding, A Zhou… - Organic …, 2015 - ACS Publications
A copper-mediated cyclization and dimerization of tryptamine or tryptophan was developed to generate a C 2 -symmetry C 3 (sp 3 )–C 3 (sp 3 ) bridge with two contiguous stereogenic …
Number of citations: 45 pubs.acs.org
CM Maes, M Potgieter, PS Steyn - Journal of the Chemical Society …, 1986 - pubs.rsc.org
A detailed 1H nmr analysis was carried out in order to determine the solution conformations of ditryptophenaline (1) and the model dipeptide cyclo-(L-tryptophyl-L-phenylalanyl)(2), as …
Number of citations: 41 pubs.rsc.org
JP Springer, G Bűchi, B Kobbe, AL Demain, J Clardy - Tetrahedron Letters, 1977 - Elsevier
In the course of our search for mycotoxins present in contaminated food we investigated the secondary metabolites of several strains of Aspergillus flavus. The new metabolite 1 which …
Number of citations: 65 www.sciencedirect.com
MA Schmidt - 2008 - dspace.mit.edu
… and (-)-1'(2-Phenylethylene)-ditryptophenaline. The concise enantioselective total synthesis of (+)-WIN 64821 and (-)-ditryptophenaline in six and seven steps, respectively, from …
Number of citations: 1 dspace.mit.edu

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